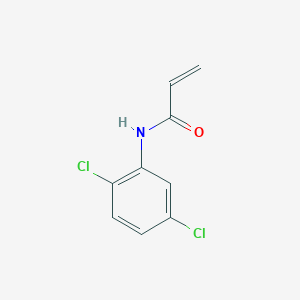
N-(2,5-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of sixteen ring-substituted N-arylcinnamanilides, which are similar to N-(2,5-dichlorophenyl)prop-2-enamide, were prepared and characterized . The molecular structure of a model compound was determined using single-crystal X-ray analysis .Scientific Research Applications
Antibacterial and Antimicrobial Efficacy
A study by Strharsky et al. (2022) explored a series of N-arylcinnamamides, including 3,4-dichlorocinnamanilides, for their antibacterial properties. These compounds were found effective against gram-positive bacteria, mycobacterial strains, and showed viability on cancer and primary mammalian cell lines. Specifically, some derivatives demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and mycobacterial strains like M. smegmatis and M. marinum, making them potential candidates for antibacterial drugs (Strharsky et al., 2022).
Anti-Inflammatory Potential
Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives. These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation and were more potent than cinnamic acid. Particularly, certain derivatives, including N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide, showed high effectiveness in inhibiting the transcription factor NF-κB. This suggests their potential in treating inflammatory diseases (Hošek et al., 2019).
Antiviral Properties
In the context of viral infections, a study by Riva et al. (2021) identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication. This discovery provides a foundation for developing treatments against Zika virus and demonstrates the potential of N-arylcinnamamides in antiviral therapy (Riva et al., 2021).
Antifungal and Antimycobacterial Activities
A study by Pospíšilová et al. (2018) evaluated a series of N-arylcinnamamides for their antistaphylococcal, antitubercular, and antifungal activities. Some compounds displayed activities comparable or higher than standard antibiotics like ampicillin and isoniazid. (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide was highlighted for its significant antimycobacterial activity, showcasing its potential in treating tuberculosis and other mycobacterial infections (Pospíšilová et al., 2018).
Antimalarial Activity
In the field of antimalarial research, Kos et al. (2022) investigated the efficacy of N-arylcinnamamides against the chloroquine-sensitive strain of Plasmodium falciparum. Some derivatives demonstrated promising antimalarial activity with low cytotoxicity, indicating their potential as selective and effective antimalarial agents (Kos et al., 2022).
Future Directions
The future directions for research on N-(2,5-dichlorophenyl)prop-2-enamide and similar compounds could include further investigation of their anti-inflammatory potential and their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards.
Mechanism of Action
Target of Action
The primary target of N-(2,5-dichlorophenyl)prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in regulating the immune response to infection and inflammation .
Mode of Action
This compound interacts with NF-κB, inhibiting its activation . This inhibition is significant, with the compound demonstrating a similar effectiveness to the reference drug prednisone .
Biochemical Pathways
The compound affects the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, the compound can attenuate lipopolysaccharide-induced inflammation .
Pharmacokinetics
Its effectiveness at a concentration of 2 µm suggests it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the significant attenuation of lipopolysaccharide-induced NF-κB activation . Several compounds in this group also decrease the level of TNF-α, a potent proinflammatory cytokine .
Action Environment
The modification of the anilide core by rather lipophilic and bulky moieties seems to enhance the anti-inflammatory potential of these compounds .
properties
IUPAC Name |
N-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLQELGCJIMPAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

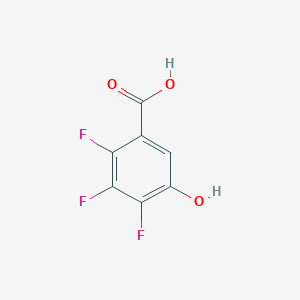
![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)
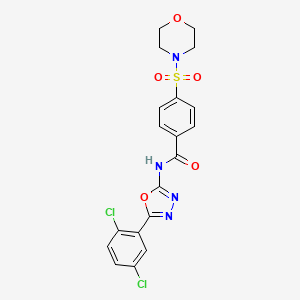
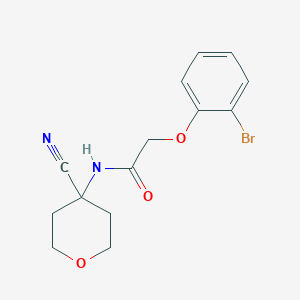
![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396866.png)
![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)
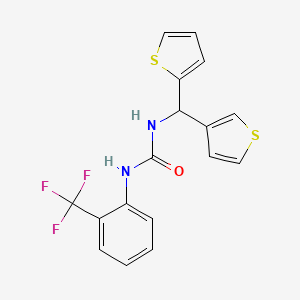
![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)

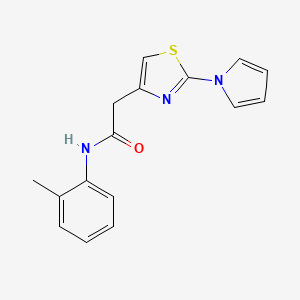
![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)
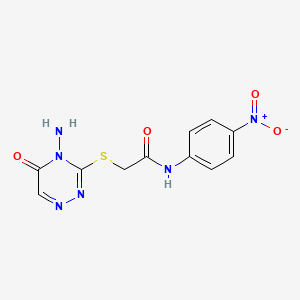

![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)